molecular formula C6H5N3S B1322888 Benzo[d][1,2,3]thiadiazol-6-amine CAS No. 41972-62-7

Benzo[d][1,2,3]thiadiazol-6-amine

Cat. No. B1322888
CAS RN: 41972-62-7
M. Wt: 151.19 g/mol
InChI Key: FHADHGAXUKFKHY-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-6-amine is a heterocyclic compound that is part of a broader class of benzo[d]thiazoles, which are known for their diverse applications in synthetic and medicinal chemistry. These compounds are integral to various drugs and exhibit a range of bioactivities. The unique structure of benzo[d][1,2,3]thiadiazol-6-amine allows for various chemical modifications, making it a valuable scaffold in drug discovery and materials science .

Synthesis Analysis

The synthesis of benzo[d][1,2,3]thiadiazol-6-amine derivatives can be achieved through different pathways. An efficient method for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, which serve as versatile building blocks for further chemical exploration . Another study presents an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole, a related compound, from commercially available reagents, highlighting the potential for high electron conductivity and suitability for photovoltaic materials .

Molecular Structure Analysis

The molecular structure of benzo[d][1,2,3]thiadiazol-6-amine and its derivatives is crucial for their function. Quantum-mechanical calculations suggest that these compounds have high values of ELUMO and energy band gaps, indicating their potential in electronic applications . The molecular packing in crystal structures is significantly influenced by the combination of chalcogen atoms in the core and the peripheral groups, which affects the charge transport process .

Chemical Reactions Analysis

Benzo[d][1,2,3]thiadiazol-6-amine can undergo various chemical reactions, including cross-coupling reactions such as the Stille reaction, which yields high yields of π-spacer–acceptor–π-spacer type compounds . These reactions are essential for creating complex molecules with specific electronic and optical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d][1,2,3]thiadiazol-6-amine derivatives are influenced by their molecular structure. For instance, the introduction of the benzo[c][1,2,5]thiadiazole moiety in hyperbranched polymer structures results in a red-shift of the maximum absorption wavelength and an increase in photoluminescence quantum yield . The cyano derivatives of electron-accepting heterocycles, such as benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)-4-carbonitrile, are known as potential components of photoluminescent materials . Additionally, the thermal stability and solubility of these compounds in common organic solvents make them suitable for applications in flexible electronics .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .
    • Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .
    • Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , such as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs , etc.
    • They are also used as electrophosphorescent emitter in OLEDs .
  • Organic Electronics

    • Benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (E g ), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .
    • A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Safety And Hazards

The safety information for Benzo[d][1,2,3]thiadiazol-6-amine indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements include H302, H315, H319, H332, and H335 .

Future Directions

The future directions for the research and application of Benzo[d][1,2,3]thiadiazol-6-amine and its derivatives could involve further exploration of their potential uses in photovoltaics or as fluorescent sensors . Additionally, their potential as visible-light organophotocatalysts could be explored .

properties

IUPAC Name

1,2,3-benzothiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHADHGAXUKFKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,2,3]thiadiazol-6-amine

CAS RN

41972-62-7
Record name 1,2,3-benzothiadiazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JE Jakobsson, S Telu, S Lu, S Jana… - Chemistry–A European …, 2021 - Wiley Online Library
Effective methods are needed for labelling acyclic ureas with carbon‐11 (t 1/2 =20.4 min) as potential radiotracers for biomedical imaging with positron emission tomography (PET). …
A Probst, E Pujol, C Häberli, J Keiser… - Antimicrobial agents …, 2021 - Am Soc Microbiol
In recent years, N,N’-diarylureas have emerged as a promising chemotype for the treatment of schistosomiasis, a parasite-caused disease that poses a considerable health burden to …
Number of citations: 5 journals.asm.org
F Liu, F Li, A Ma, E Dobrovetsky, A Dong… - Journal of medicinal …, 2013 - ACS Publications
Protein arginine methyltransferases (PRMTs) play an important role in diverse biological processes. Among the nine known human PRMTs, PRMT3 has been implicated in ribosomal …
Number of citations: 71 pubs.acs.org

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